6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Overview
Description
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound with the molecular formula C6H7N5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with hydrazine derivatives, followed by cyclization to form the triazolopyridazine core . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolopyridazines .
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
- 8-Hydroxy-6-methyl-s-triazolo[4,3-b]pyridazine
Uniqueness
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new drugs and studying enzyme inhibition .
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-5(7)6-9-8-3-11(6)10-4/h2-3H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGZYHBJMUZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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